N1 vs. N2 Regioisomeric Differentiation: Quantitative Impact on CK2 Kinase Inhibition Potency
CAS 650616-35-6 is exclusively N1-substituted on the benzotriazole ring. Published head-to-head comparison of N1- versus N2-substituted tetrabromobenzotriazole regioisomers demonstrates that N2-isomers exhibit higher CK2α inhibitory potency (low sub-micromolar IC₅₀) and stronger antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines than their corresponding N1-isomers, with approximately 2- to 3-fold potency differences observed [1]. This regioisomeric effect is not unique to tetrabromo derivatives; the N1 vs. N2 substitution pattern fundamentally alters the spatial presentation of the appended pharmacophore to the kinase ATP-binding pocket. For procurement purposes, any analog bearing an N2-substitution pattern (e.g., 2-substituted benzotriazole ethers) is expected to produce a different biological activity profile and cannot serve as a direct substitute for this N1-substituted compound in structure-activity relationship (SAR) studies or biological assays.
| Evidence Dimension | CK2α kinase inhibitory potency (IC₅₀) as a function of N1 vs. N2 substitution regiochemistry |
|---|---|
| Target Compound Data | N1-substituted benzotriazole ether (CAS 650616-35-6): N1-substitution regiochemistry. Direct IC₅₀ data for this specific compound not published in peer-reviewed literature. |
| Comparator Or Baseline | N2-substituted tetrabromobenzotriazole regioisomers: low sub-micromolar CK2α IC₅₀; N2-isomers demonstrate ~2-3× higher potency than matched N1-isomers [1]. |
| Quantified Difference | N2-regioisomers show approximately 2- to 3-fold greater CK2α inhibition than N1-regioisomers; the regiochemical substitution position is a critical determinant of kinase engagement. |
| Conditions | In vitro CK2α kinase inhibition assay; antiproliferative assays in MCF-7 and A549 cell lines at low micromolar concentrations [1]. |
Why This Matters
Procurement of an N2-substituted benzotriazole analog in place of this N1-substituted compound will introduce a known 2-3× potency bias in kinase assays, compromising SAR interpretability and experimental reproducibility.
- [1] El-Kardocy A, Mostafa YA, Mohamed NG, et al. CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. Bioorganic Chemistry. 2020;103:104163. View Source
